2-Bromo-1-iodonaphthalene
Overview
Description
2-Bromo-1-iodonaphthalene is a chemical compound with the molecular formula C10H6BrI . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-iodonaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a bromine atom and at the 2-position with an iodine atom .Physical And Chemical Properties Analysis
2-Bromo-1-iodonaphthalene has a molecular weight of 332.97 . It is a solid at room temperature . The compound has a density of 2.1±0.1 g/cm3, a boiling point of 361.8±15.0 °C at 760 mmHg, and a flash point of 172.6±20.4 °C . It has a molar refractivity of 64.7±0.3 cm3 .Scientific Research Applications
Synthesis Techniques : 2-Bromo-1-iodonaphthalene has been synthesized through methods such as iodination of corresponding bis(hexachlorocyclopentadiene) adducts followed by retro Diels-Alder reaction and sublimation. This process is significant in the field of synthetic organic chemistry for creating complex molecular structures (Hellberg, Allared, & Pelcman, 2003).
Electroanalytical Applications : The electroanalytical study of 1-halonaphthalenes, including 1-iodonaphthalene and 1-bromonaphthalene, with electrogenerated [Co I -salen] revealed interesting aspects of substitution reactions and rate constants, highlighting its potential in electroanalytical chemistry (Faux, Labbé, Buriez, & Nédélec, 2007).
NMR Studies : In nuclear magnetic resonance (NMR) studies, 1-Iodonaphthalene-2,4-diamines in trifluoroacetic acid/chloroform showed stable Wheland-like tetrahedral cationic species, providing insights into the intramolecular protonation and deiodination mechanisms (Twum, Woodman, Wang, & Threadgill, 2013).
Photophysical Studies : Studies on the triplet state of iodonaphthalene indicated a significant role of intramolecular energy relocation in the process, revealing insights into the photophysical behavior of aryl iodides (Grieser & Thomas, 1980).
Regioselective Synthesis : Research has demonstrated the regioselective synthesis of substituted naphthalenes, including 1-iodonaphthalene derivatives, using metal-free processes at room temperature. This has implications for organic synthesis and material science (Barluenga, Vázquez-Villa, Ballesteros, & González, 2003).
Laser Ablation Studies : The effects of UV laser ablation on bromo- and iodonaphthalene have been investigated, providing insights into the photophysical and photochemical modifications in materials science (Athanassiou et al., 1999).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-iodonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrI/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFFBUBNQSNVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80636043 | |
Record name | 2-Bromo-1-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80636043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-iodonaphthalene | |
CAS RN |
676267-05-3 | |
Record name | 2-Bromo-1-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80636043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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